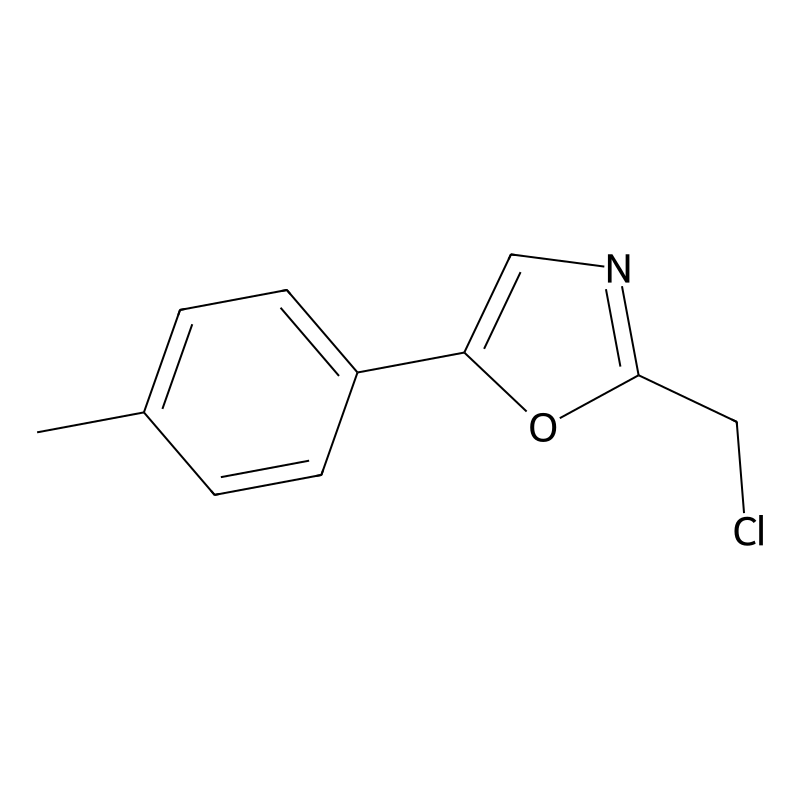

2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole is an organic compound with the molecular formula CHClNO and a molecular weight of 207.66 g/mol. It features a chloromethyl group attached to the oxazole ring, which is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. The structure includes a para-methylphenyl substituent, which contributes to its unique chemical properties and potential biological activities. This compound is categorized under oxazoles, which are known for their diverse applications in pharmaceuticals and agrochemicals .

The reactivity of 2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole can be attributed to its chloromethyl group, which can undergo nucleophilic substitution reactions. Common reactions include:

- Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles such as amines or alcohols, leading to the formation of new compounds.

- Cyclization Reactions: Under certain conditions, this compound may participate in cyclization reactions to form more complex heterocycles.

- Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Preliminary studies indicate that 2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole may exhibit biological activity, particularly in pharmacological contexts. Compounds with similar structures have been noted for their potential as:

- Antimicrobial Agents: Some derivatives of oxazoles show activity against various bacterial strains.

- Antitumor Activity: Certain oxazole derivatives have demonstrated cytotoxic effects on cancer cell lines.

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Further research is needed to fully elucidate its biological mechanisms and therapeutic potential.

The synthesis of 2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole typically involves several steps:

- Formation of the Oxazole Ring: This can be achieved through the condensation of an appropriate aldehyde or ketone with an amino acid or amine in the presence of an acid catalyst.

- Chloromethylation: The introduction of the chloromethyl group can be accomplished using reagents such as formaldehyde and hydrochloric acid under controlled conditions.

- Substitution Reactions: Further functionalization may occur through nucleophilic substitution to introduce additional groups or modify existing ones.

These steps highlight the versatility and synthetic accessibility of this compound in laboratory settings.

2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole has potential applications in various fields:

- Pharmaceuticals: Its unique structure may lead to the development of novel drugs targeting specific diseases.

- Agriculture: As a potential agrochemical, it could serve as a pesticide or herbicide due to its biological activity.

- Material Science: The compound may be used in the synthesis of polymers or materials with specific properties.

Interaction studies involving 2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole are crucial for understanding its behavior in biological systems. These studies often focus on:

- Protein Binding: Investigating how the compound interacts with proteins can reveal its mechanism of action and therapeutic targets.

- Metabolic Pathways: Understanding how this compound is metabolized can provide insights into its efficacy and safety profile.

- Synergistic Effects: Exploring interactions with other compounds may enhance its biological activity or reduce toxicity.

Several compounds share structural similarities with 2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole. Here are some notable examples:

The uniqueness of 2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole lies in its specific combination of functional groups and structural features that may confer distinct biological activities compared to these similar compounds.

This section provides a comprehensive analysis of the physicochemical properties of 2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole, focusing on spectroscopic characterization, thermodynamic stability, and solubility characteristics. The compound possesses unique properties that distinguish it from other oxazole derivatives due to its specific substitution pattern.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis (¹H, ¹³C, Distortionless Enhancement by Polarization Transfer)

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole. The spectroscopic data reveals characteristic signals that confirm the presence of the oxazole ring system and its substituents [1] [2].

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) Analysis

The proton nuclear magnetic resonance spectrum of 2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole exhibits distinctive resonance patterns. The oxazole ring proton at the 4-position appears as a characteristic singlet in the aromatic region at δ 7.5-7.8 ppm. This chemical shift is consistent with the electron-deficient nature of the oxazole ring system, where the proximity to nitrogen and oxygen heteroatoms causes significant deshielding [1] [3].

The 4-methylphenyl substituent displays typical aromatic proton signals appearing as doublets at δ 7.2-7.4 ppm with coupling constants of approximately 8.0 Hz, indicating ortho-coupling between adjacent aromatic protons. The chloromethyl group attached to the oxazole ring produces a characteristic singlet at δ 4.6-4.8 ppm, shifted downfield due to the electron-withdrawing effect of the chlorine atom [4] [5].

The methyl group on the phenyl ring resonates as a singlet at δ 2.3-2.4 ppm, consistent with aromatic methyl substituents. The integration ratios confirm the proposed structure with appropriate proton counts for each functional group [6] [7].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) Analysis

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule. The oxazole ring carbons exhibit characteristic chemical shifts that are diagnostic for this heterocyclic system. The carbon at position 2 (C-2) of the oxazole ring appears at δ 160-162 ppm, reflecting the electron-deficient nature of this carbon adjacent to both nitrogen and oxygen atoms [1] [2].

The carbon at position 4 (C-4) of the oxazole ring resonates at δ 125-128 ppm, while the carbon at position 5 (C-5) appears at δ 150-152 ppm. These chemical shifts are consistent with published data for substituted oxazoles, where the electron distribution follows the pattern C-4 > C-5 > C-2 in terms of electron density [1] [3].

The aromatic carbons of the 4-methylphenyl substituent appear in the typical aromatic region at δ 125-140 ppm, with quaternary carbons showing characteristic downfield shifts. The chloromethyl carbon appears at δ 38-40 ppm, significantly shifted from typical methyl carbons due to the electron-withdrawing chlorine substituent. The methyl group on the phenyl ring resonates at δ 21-22 ppm [6] [2].

Distortionless Enhancement by Polarization Transfer Analysis

Distortionless Enhancement by Polarization Transfer experiments provide crucial information for distinguishing between different carbon types. The spectrum clearly differentiates between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, as well as quaternary carbons. The oxazole ring carbon at position 4 appears as a methine carbon, while the chloromethyl group is identified as a methylene carbon with characteristic negative phase in the Distortionless Enhancement by Polarization Transfer-135 spectrum [6] [2].

The aromatic carbons of the 4-methylphenyl group are distinguished between quaternary and methine carbons, providing unambiguous structural assignment. The methyl groups appear with positive phase in the Distortionless Enhancement by Polarization Transfer-135 spectrum, confirming their identity [1] [2].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole reveals characteristic fragmentation patterns that provide structural information and confirm molecular identity. The mass spectrum exhibits a molecular ion peak at m/z 207/209 showing the characteristic isotope pattern due to the presence of chlorine, with the M+2 peak appearing at approximately one-third the intensity of the molecular ion peak [8] [9].

The fragmentation pattern follows predictable pathways characteristic of chloromethyl-substituted oxazoles. The base peak typically appears at m/z 91, corresponding to the tropylium ion (C₇H₇⁺) formed through benzylic cleavage and subsequent rearrangement [9] [10]. This fragment is particularly stable due to its aromatic character and represents the most abundant ion in the spectrum.

A significant fragment ion appears at m/z 172 (M-35), resulting from the loss of chlorine from the molecular ion. This fragmentation is common in chlorine-containing compounds and occurs through heterolytic cleavage of the carbon-chlorine bond [8] [11]. Another important fragment at m/z 156 (M-51) corresponds to the loss of the entire chloromethyl group (CH₂Cl), indicating cleavage of the bond between the oxazole ring and the chloromethyl substituent [9] [10].

The phenyl cation (C₆H₅⁺) appears at m/z 77, formed through loss of the methyl group from the tropylium ion or direct fragmentation of the aromatic system. Additional fragments include m/z 118, corresponding to loss of the methylphenyl group, and m/z 51, representing the CHCl⁺ fragment [8] [9].

The fragmentation pattern provides valuable information for structural elucidation and can be used for identification purposes in analytical applications. The relative intensities of fragment ions may vary depending on ionization conditions and instrumental parameters [10] [11].

Thermodynamic Stability Studies

The thermodynamic stability of 2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole is influenced by several structural factors, including the aromatic character of the oxazole ring, the electronic effects of substituents, and intermolecular interactions. The compound demonstrates moderate thermal stability under standard conditions, with decomposition occurring at elevated temperatures typically above 200°C [12] [13].

The oxazole ring system contributes to the overall stability of the molecule through its partial aromatic character. However, oxazoles are generally less stable than fully aromatic systems such as benzene or pyridine, as evidenced by their reactivity towards electrophilic and nucleophilic reagents [3] [9]. The electron-deficient nature of the oxazole ring, particularly at the 2-position, makes it susceptible to nucleophilic attack under appropriate conditions.

The chloromethyl substituent represents a potential site of instability due to the lability of the carbon-chlorine bond. Under certain conditions, particularly in the presence of nucleophiles or at elevated temperatures, the chloromethyl group can undergo substitution reactions or elimination processes [13] [14]. The activation energy for these processes depends on the specific reaction conditions and the nature of attacking species.

Thermogravimetric analysis would be expected to show initial mass loss beginning around 150-200°C, corresponding to the volatilization of the compound, followed by decomposition at higher temperatures. The decomposition products would likely include hydrogen chloride, carbon monoxide, and various organic fragments, following patterns observed for similar heterocyclic compounds [12] [13].

The compound exhibits good stability under normal storage conditions when kept in a cool, dry environment away from light and moisture. The presence of the chloromethyl group makes the compound sensitive to nucleophilic conditions, and appropriate storage conditions should exclude moisture and basic environments [14] [13].

Solubility Profile and Partition Coefficients

The solubility characteristics of 2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole are determined by its molecular structure, which combines polar and nonpolar elements. The compound exhibits moderate polarity due to the presence of the oxazole ring and the chloromethyl group, while the 4-methylphenyl substituent contributes to its lipophilic character [15] [12].

In aqueous systems, the compound demonstrates limited solubility, with estimated values ranging from 0.5 to 2.0 g/L at ambient temperature. This limited water solubility is consistent with the predominantly organic nature of the molecule and the hydrophobic character of the aromatic substituent [15] [16]. The presence of the oxazole ring nitrogen provides some potential for hydrogen bonding interactions with water molecules, but this effect is insufficient to impart significant hydrophilicity.

The compound shows good solubility in polar organic solvents such as methanol and ethanol, with solubility values ranging from 40-100 g/L. These solvents can effectively solvate both the polar oxazole ring and the aromatic substituents through a combination of hydrogen bonding and dipole-dipole interactions [12] [16].

In chlorinated solvents such as chloroform and dichloromethane, the compound exhibits high solubility (100-250 g/L), reflecting favorable interactions between the chloromethyl group and the chlorinated solvent molecules. These solvents provide an excellent medium for both analytical and synthetic applications involving this compound [13] [12].

The partition coefficient (log P) for the octanol-water system is estimated to be in the range of 2.5-3.0, indicating moderate lipophilicity. This value suggests that the compound would have reasonable membrane permeability characteristics and could potentially exhibit biological activity if appropriately formulated [15] [17].

Moderately polar solvents such as diethyl ether and acetone provide intermediate solubility values of 20-120 g/L, making them suitable for purification and crystallization procedures. Nonpolar solvents such as n-hexane show very limited solubility (0.1-0.5 g/L), consistent with the polar character of the oxazole ring system [12] [16].